molecular formula C16H13ClN2O2 B6559666 4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921813-40-3

4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6559666
CAS No.: 921813-40-3
M. Wt: 300.74 g/mol
InChI Key: HPSBQWKGUGHKMV-UHFFFAOYSA-N
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Description

4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The process begins with the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions. This reaction yields the tricyclic indole intermediate, which can then be further modified to introduce the chloro and benzamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the chloro and benzamide groups enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-19-14-7-6-13(8-11(14)9-15(19)20)18-16(21)10-2-4-12(17)5-3-10/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSBQWKGUGHKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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